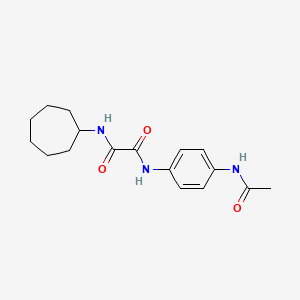
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is an organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a cyclohexyl group attached to a hydroxyethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexylamine with ethylene oxide to form 2-cyclohexyl-2-hydroxyethylamine.
Sulfonamide Formation: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)thiophene-2-sulfonamide.
Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonamides on various biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the thiophene and sulfonamide groups.
作用機序
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The hydroxyethyl and cyclohexyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-cyclohexylbenzothiazole-2-sulfenamide: Another sulfonamide with a benzothiazole ring instead of a thiophene ring.
N-(2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the cyclohexyl group, providing a simpler structure for comparison.
N-(2-cyclohexyl-2-hydroxyethyl)benzene-2-sulfonamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is unique due to the combination of its cyclohexyl, hydroxyethyl, and thiophene groups. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c14-11(10-5-2-1-3-6-10)9-13-18(15,16)12-7-4-8-17-12/h4,7-8,10-11,13-14H,1-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNABQUFJMWFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2822473.png)
![1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine](/img/structure/B2822474.png)





![1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2822485.png)
![6-FLUORO-N-[(4-FLUOROPHENYL)METHYL]-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE](/img/structure/B2822486.png)

![Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B2822490.png)
![N-(4-((Benzo[D]1,3-dioxolen-5-YL(2-furylmethyl)amino)sulfonyl)phenyl)ethanamide](/img/structure/B2822491.png)


